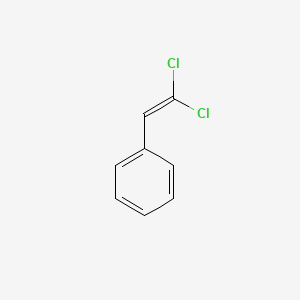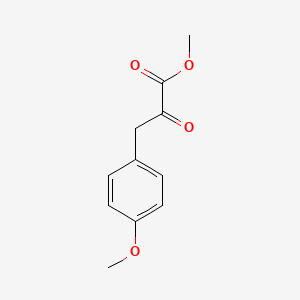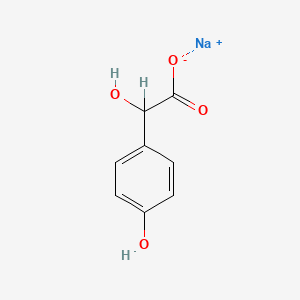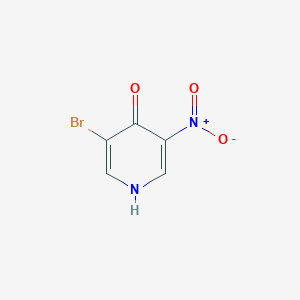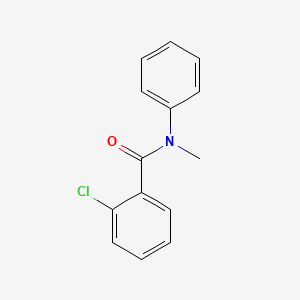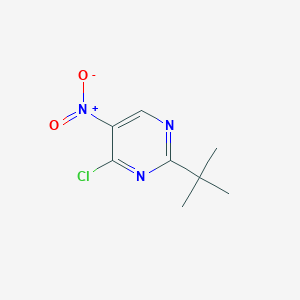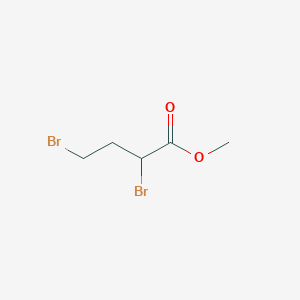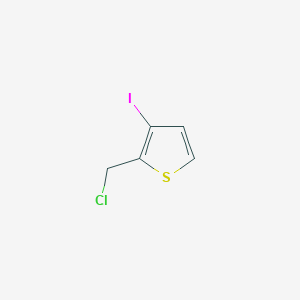
Thiophene, 2-(chloromethyl)-3-iodo-
Vue d'ensemble
Description
Thiophene, 2-(chloromethyl)-3-iodo- is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are characterized by a five-membered aromatic ring containing one sulfur atom. The compound Thiophene, 2-(chloromethyl)-3-iodo- is particularly notable for its substitution pattern, where a chloromethyl group is attached to the second carbon of the thiophene ring, and an iodine atom is attached to the third carbon. This specific substitution pattern imparts unique chemical properties and reactivity to the compound, making it valuable in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Thiophene, 2-(chloromethyl)-3-iodo- typically involves multi-step synthetic routes. One common method starts with the thiophene ring, which undergoes halogenation to introduce the iodine atom at the third position. This can be achieved using iodine and a suitable oxidizing agent. The chloromethyl group is then introduced at the second position through a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of Thiophene, 2-(chloromethyl)-3-iodo- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, reaction time, and the use of efficient purification techniques such as distillation and recrystallization. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2-(chloromethyl)-3-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl and iodine groups can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions to replace the chlorine or iodine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atom in the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the iodine atom.
Major Products
Applications De Recherche Scientifique
Thiophene, 2-(chloromethyl)-3-iodo- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of Thiophene, 2-(chloromethyl)-3-iodo- involves its ability to undergo various chemical transformations, which can be exploited in different applications. For instance, in medicinal chemistry, the compound can interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved often include inhibition of specific enzymes or modulation of receptor activity, which can result in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Thiophene, 2-(chloromethyl)-3-iodo- can be compared with other similar compounds, such as:
Thiophene, 2-(chloromethyl)-:
Thiophene, 3-iodo-: Lacks the chloromethyl group, which also influences its chemical behavior and uses.
Thiophene, 2-(bromomethyl)-3-iodo-: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity patterns.
The uniqueness of Thiophene, 2-(chloromethyl)-3-iodo- lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various chemical and industrial applications.
Propriétés
IUPAC Name |
2-(chloromethyl)-3-iodothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIS/c6-3-5-4(7)1-2-8-5/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGMUSRWYUFAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301683 | |
| Record name | 2-(Chloromethyl)-3-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70260-18-3 | |
| Record name | 2-(Chloromethyl)-3-iodothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70260-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-3-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


